(S)-4,5-isopropylidene hexanonitrile
Overview
Description
(S)-4,5-isopropylidene hexanonitrile is an organic compound that belongs to the nitrile family. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to an alkyl or aryl group. This compound is notable for its chiral center, which gives it specific stereochemical properties. The presence of the isopropylidene group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-4,5-isopropylidene hexanonitrile can be synthesized through various methods. One common approach involves the reaction of a suitable aldehyde or ketone with a cyanide source under basic conditions. For instance, the reaction of 4,5-isopropylidene hexanone with sodium cyanide in the presence of a base like sodium hydroxide can yield the desired nitrile compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-4,5-isopropylidene hexanonitrile undergoes several types of chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide under acidic or basic conditions.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting nitriles to amines.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
(S)-4,5-isopropylidene hexanonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles. It may also serve as a building block for biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4,5-isopropylidene hexanonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the transfer of electrons and protons facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Hexanenitrile: A simpler nitrile without the isopropylidene group.
Pentanenitrile: Another nitrile with a shorter carbon chain.
2-methylbutanenitrile: A branched nitrile with a similar carbon skeleton.
Uniqueness
(S)-4,5-isopropylidene hexanonitrile is unique due to its chiral center and the presence of the isopropylidene group, which imparts distinct stereochemical and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies.
Properties
IUPAC Name |
4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2)11-7-8(12-9)5-3-4-6-10/h8H,3-5,7H2,1-2H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUXGNPHKATBOR-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCCC#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCCC#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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